

5-Carboxytetramethylrhodamine (5-TAMRA): A Comprehensive Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Carboxytetramethylrhodamine**

Cat. No.: **B559615**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine, commonly known as 5-TAMRA, is a versatile and widely utilized fluorescent dye in the field of molecular biology. As a derivative of rhodamine, it exhibits bright orange-red fluorescence, high photostability, and is readily available in various reactive forms, making it an invaluable tool for labeling and detecting a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of 5-TAMRA, its quantitative properties, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Applications in Molecular Biology

5-TAMRA's utility in molecular biology is extensive, primarily revolving around its ability to be covalently attached to biomolecules such as proteins and nucleic acids.^[1] This labeling enables researchers to visualize, track, and quantify these molecules in a variety of experimental contexts.

Key applications include:

- Fluorescent Labeling of Biomolecules: 5-TAMRA is frequently used to fluorescently tag proteins, antibodies, peptides, and oligonucleotides.^{[1][2]} This is typically achieved through

amine-reactive derivatives like N-hydroxysuccinimidyl (NHS) esters or via phosphoramidite chemistry for incorporation into synthetic DNA and RNA.[3]

- **Fluorescence Microscopy:** TAMRA-labeled molecules are instrumental in fluorescence microscopy for visualizing cellular structures and tracking the localization and movement of proteins and nucleic acids within cells.[1]
- **Flow Cytometry:** In flow cytometry, 5-TAMRA conjugates are used to identify and sort cells based on the presence of specific cell surface or intracellular markers.
- **Förster Resonance Energy Transfer (FRET):** 5-TAMRA is a popular acceptor fluorophore in FRET-based assays.[4] When paired with a suitable donor fluorophore, such as fluorescein (FAM), FRET can be used to measure molecular proximity and study interactions between biomolecules, such as protein-protein or protein-nucleic acid interactions.[4]
- **Real-Time PCR and Hybridization Assays:** In techniques like real-time PCR (qPCR) and fluorescence *in situ* hybridization (FISH), TAMRA-labeled oligonucleotide probes are used for the detection and quantification of specific nucleic acid sequences.[1][4]

Quantitative Data Presentation

The spectral properties of 5-TAMRA are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for **5-Carboxytetramethylrhodamine**.

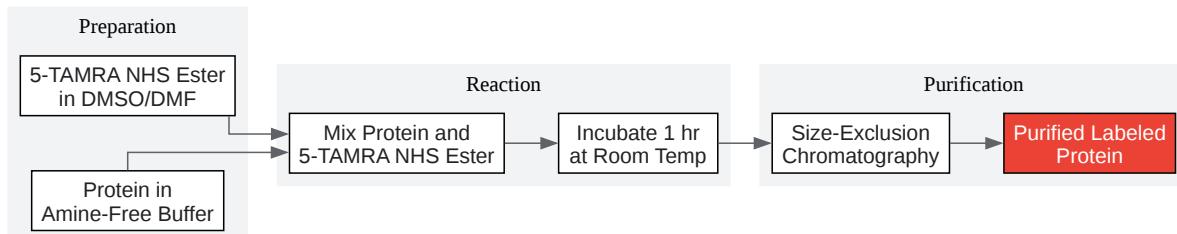
Property	Value
Excitation Maximum (λ_{ex})	~541 - 556 nm
Emission Maximum (λ_{em})	~567 - 580 nm
Molar Extinction Coefficient (ϵ)	84,000 - 95,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~0.1
Molecular Weight (Free Acid)	430.45 g/mol
Molecular Weight (NHS Ester)	527.52 g/mol

Note: Exact spectral characteristics can be influenced by factors such as solvent, pH, and the biomolecule to which the dye is conjugated.

Experimental Protocols

Protein Labeling with 5-TAMRA NHS Ester

This protocol provides a general method for labeling primary amine-containing proteins with 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.^[5] NHS esters react with primary amines (e.g., the side chain of lysine residues) in a pH-dependent manner to form stable amide bonds.^[5]


Materials:

- 5-TAMRA NHS ester
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

- Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.^[5]
- Prepare 5-TAMRA NHS Ester Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.^[5]
- Conjugation Reaction: While gently vortexing, add the 5-TAMRA NHS ester solution to the protein solution. A molar excess of the dye (typically 5- to 10-fold) is recommended.^[5]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[5]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band

to elute will be the TAMRA-labeled protein.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with 5-TAMRA NHS Ester.

Oligonucleotide Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with 5-TAMRA azide using a copper-catalyzed "click chemistry" reaction. This method is highly specific and efficient.

Materials:

- Alkyne-modified oligonucleotide
- 5-TAMRA azide
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Sodium ascorbate
- DMSO

- Nuclease-free water
- Appropriate buffers (e.g., PBS)

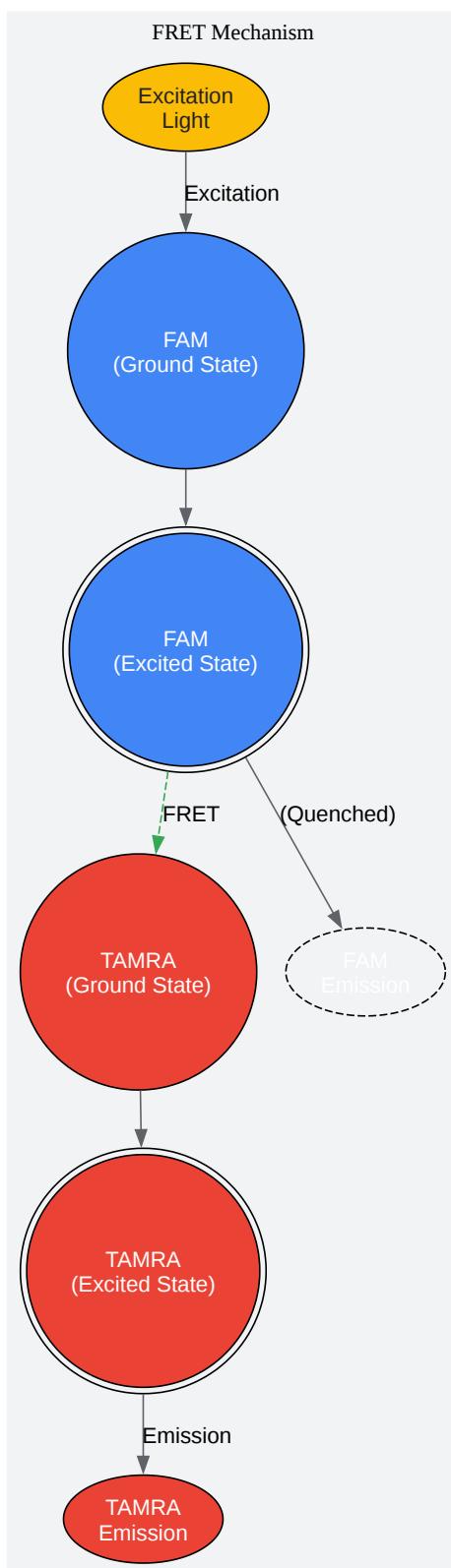
Methodology:

- Prepare Stock Solutions:
 - Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).
 - Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.
 - Prepare a 100 mM stock solution of CuSO₄ in water.
 - Prepare a 200 mM stock solution of THPTA ligand in water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Prepare Copper(I)-Ligand Complex: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.
- Reaction Assembly: In a separate tube, combine the alkyne-modified oligonucleotide and the 5-TAMRA azide solution. The azide is typically used in a 4- to 50-fold molar excess over the oligonucleotide.
- Initiate the Reaction: Add the pre-formed Copper(I)-Ligand complex to the oligonucleotide/azide mixture. Then, add the sodium ascorbate solution to initiate the click reaction. A typical final concentration for the copper catalyst is 25 equivalents relative to the azide, and for sodium ascorate is 40 equivalents.
- Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification: Purify the labeled oligonucleotide from the reaction components using methods such as ethanol precipitation or HPLC.

[Click to download full resolution via product page](#)

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling Pathways and Logical Relationships Förster Resonance Energy Transfer (FRET) with a FAM-TAMRA Pair


FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[4] The FAM (donor) and TAMRA (acceptor) pair is commonly used due to the significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum.[4]

Mechanism:

- Excitation of Donor: The donor fluorophore (FAM) is excited by an external light source at its specific excitation wavelength.

- Energy Transfer: If the acceptor fluorophore (TAMRA) is within the Förster distance, the excited donor can transfer its energy non-radiatively to the acceptor.
- Acceptor Emission: The acceptor fluorophore then emits light at its characteristic, longer wavelength.
- Quenching of Donor: The energy transfer results in a decrease (quenching) of the donor's fluorescence emission.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive tool for measuring molecular distances and interactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. broadpharm.com [broadpharm.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. confluore.com.cn [confluore.com.cn]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [5-Carboxytetramethylrhodamine (5-TAMRA): A Comprehensive Technical Guide for Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b559615#what-is-5-carboxytetramethylrhodamine-used-for-in-molecular-biology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com